molecular formula C11H18KNO10S2 B12438572 Epiprogoitrin potassium salt

Epiprogoitrin potassium salt

Cat. No.: B12438572
M. Wt: 427.5 g/mol
InChI Key: GAYXFCKWHSTEIK-UHFFFAOYSA-M
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Description

Epiprogoitrin potassium salt, also known as (S)-2-Hydroxy 3-butenylglucosinolate potassium salt, is a glucosinolate compound. It is a naturally occurring substance found in certain plants, particularly in the Brassicaceae family. This compound is of interest due to its potential biological activities and its role in plant defense mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epiprogoitrin potassium salt typically involves the extraction from plant sources, followed by purification processes. The compound can be isolated from plants like watercress (Nasturtium officinale) using solvent extraction methods. The extracted material is then subjected to chromatographic techniques to purify the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Epiprogoitrin potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Epiprogoitrin potassium salt has several scientific research applications:

Mechanism of Action

Epiprogoitrin potassium salt exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epiprogoitrin potassium salt is unique due to its specific structure and the particular plants it is derived from. Its distinct biological activities and potential health benefits make it a compound of significant interest in various fields of research .

Properties

IUPAC Name

potassium;[[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYXFCKWHSTEIK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18KNO10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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